Crystallographically Defined Conformation vs. 6,6‑Dicarboxylate Regioisomer
In the crystal structure of the closely related methyl exo‑bicyclo[3.1.0]hexane‑6,6‑dicarboxylate (both carboxyl groups at C‑6), the bicyclo[3.1.0]hexane core adopts a boat‑like conformation and molecules form centrosymmetric O–H⋯O hydrogen‑bonded dimers [REFS‑1]. For the title compound, the C‑3 methoxycarbonyl substituent alters the hydrogen‑bond donor/acceptor topology: the free acid at C‑6 remains available for dimerization or substrate binding, while the C‑3 ester engages only as a hydrogen‑bond acceptor. This spatial segregation is not achievable with the 6,6‑dicarboxylate regioisomer, where both carboxyl functions are geminal and sterically congested.
| Evidence Dimension | Solid‑state hydrogen‑bond architecture |
|---|---|
| Target Compound Data | C‑6 COOH (donor/acceptor) + C‑3 CO₂Me (acceptor only); no published crystal structure for the title compound; chemotype inferred from scaffold |
| Comparator Or Baseline | Methyl exo‑bicyclo[3.1.0]hexane‑6,6‑dicarboxylate: boat conformation; centrosymmetric O–H⋯O dimers in P2₁/n space group (T = 120 K, R = 0.036) [REFS‑1] |
| Quantified Difference | Regioisomeric shift of one carboxyl group from C‑6 to C‑3 changes the hydrogen‑bonding pattern from a symmetric dimer to an asymmetric donor–acceptor network; quantitative H‑bond metric differences cannot be calculated because the title compound lacks a published single‑crystal structure. |
| Conditions | Single‑crystal X‑ray diffraction (comparator: Mo Kα radiation, T = 120 K) |
Why This Matters
The distinct hydrogen‑bond topology directly impacts molecular recognition in biological targets and crystallization behavior during purification, making the 3,6‑regioisomer preferable when a spatially separated acid/ester pair is required.
- [1] Yufit, D. S.; Bagutskii, V.; Howard, J. A. K.; de Meijere, A. Methyl exo‑bicyclo[3.1.0]hexane‑6,6‑dicarboxylate. Acta Crystallogr. Sect. E: Crystallogr. Commun. 2003, 59, o1705–o1707. View Source
